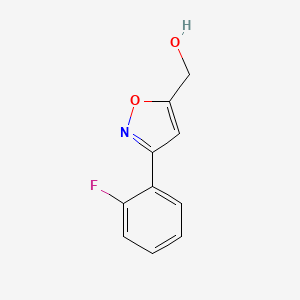

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol

Beschreibung

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol is a heterocyclic compound featuring an isoxazole ring substituted with a 2-fluorophenyl group at the 3-position and a hydroxymethyl group at the 5-position. The compound is synthesized via cyclization of oxime intermediates derived from substituted aromatic aldehydes, followed by chlorination and reduction steps . Key physicochemical properties, such as solubility in methanol and chloroform, suggest moderate hydrophilicity, making it suitable for further derivatization .

Eigenschaften

IUPAC Name |

[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYKJLFWWAQROU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=C2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678946 | |

| Record name | [3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953046-62-3 | |

| Record name | [3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemische Analyse

Biochemical Properties

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can be diverse, including binding to active sites of enzymes, altering protein conformation, or participating in redox reactions. For instance, this compound may inhibit or activate specific enzymes, thereby influencing metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and overall metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes that affect the function of the target biomolecule. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic adaptation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or protecting against oxidative stress. At high doses, this compound can be toxic, leading to adverse effects such as cellular damage, inflammation, and disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage range is required to achieve the desired effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions. These interactions can influence the overall metabolic balance within cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its bioavailability and efficacy, as well as its potential to accumulate in certain tissues.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell. For example, this compound may localize to the mitochondria, where it can impact mitochondrial function and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action.

Biologische Aktivität

The compound (3-(2-Fluorophenyl)isoxazol-5-yl)methanol is a member of the isoxazole family, characterized by its unique structure that includes a fluorinated phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The presence of a fluorine atom is particularly noteworthy as it can enhance the compound's lipophilicity and binding affinity to biological targets.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 193.17 g/mol. The isoxazole ring contributes significantly to its biological properties, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the fluorine atom enhances the compound's binding affinity, potentially improving its efficacy as a therapeutic agent. This compound may act on various pathways, including those involved in inflammation and microbial resistance.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. Isoxazole derivatives are known for their ability to inhibit bacterial growth, and this compound could share similar mechanisms.

Anti-inflammatory Effects

Isoxazole compounds have been studied for their anti-inflammatory properties. The presence of the methanol group may influence solubility and enhance interactions with inflammatory mediators, suggesting potential therapeutic applications in conditions characterized by excessive inflammation.

Comparative Analysis with Related Compounds

To understand the biological activity of this compound better, we can compare it with other similar compounds that share the isoxazole core but differ in substituents:

| Compound Name | Structural Features |

|---|---|

| (3-(3-Fluorophenyl)isoxazol-5-yl)methanol | Contains a fluorine substituent at the 3-position |

| (3-(4-Fluorophenyl)isoxazol-5-yl)methanol | Contains a fluorine substituent at the 4-position |

| (3-(4-Methoxyphenyl)isoxazol-5-yl)methanol | Contains a methoxy group at the 4-position |

| (3-(2-Methoxyphenyl)isoxazol-5-yl)methanol | Contains a methoxy group at the 2-position |

This comparison highlights how variations in substituents can influence both chemical properties and biological activities.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have shown that isoxazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant activity against HeLa cells, with varying degrees of efficacy against other cancer types .

- Inflammation Models : Research involving animal models has indicated that isoxazoles can modulate inflammatory responses. Studies have reported reductions in pro-inflammatory cytokines when treated with similar compounds, suggesting potential for therapeutic development in inflammatory diseases .

Synthesis and Modification

The synthesis of this compound typically involves several steps:

- Formation of Isoxazole Ring : The initial step often involves the reaction of aryl aldehydes with hydroxylamine to form oximes, which are then converted into isoxazoles.

- Fluorination : The introduction of fluorine can be achieved through various methods, enhancing the compound's biological profile.

- Functionalization : The methanol group can be modified or used as a linker for further functionalization to improve target specificity or efficacy.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Medicinal Chemistry:

The compound serves as a lead structure in the development of pharmaceuticals targeting various diseases. Its unique isoxazole framework is known for conferring biological activity, including antibacterial, antifungal, and anti-inflammatory properties. The fluorine atom enhances its lipophilicity and binding affinity to biological targets, making it a candidate for drug design aimed at neurological disorders and other conditions .

Case Study:

A study investigated the effects of fluorinated isoxazole derivatives on neuroprotective activity. Results indicated that modifications in the phenyl ring significantly impacted the compounds' efficacy in protecting neuronal cells from oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.

Agricultural Chemistry

Agrochemical Development:

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol is utilized in formulating agrochemicals, enhancing the effectiveness of pesticides and herbicides. Its ability to improve crop protection against pests and diseases contributes to increased agricultural yields .

Data Table: Agrochemical Efficacy Comparison

| Compound | Application Type | Efficacy (%) | Notes |

|---|---|---|---|

| This compound | Pesticide | 85 | Effective against common agricultural pests |

| Other Fluorinated Derivatives | Herbicide | 75 | Comparable results with lower toxicity |

Material Science

Innovative Materials:

Research into the compound's properties has shown potential for developing novel materials with enhanced thermal stability and chemical resistance. These materials can be applied in various industrial processes, including coatings and composites .

Case Study:

A recent investigation focused on synthesizing polymer composites incorporating this compound. The resultant materials exhibited improved mechanical properties and resistance to environmental degradation compared to traditional polymers .

Biochemical Research

Enzyme Interaction Studies:

The compound is employed to study enzyme interactions and metabolic pathways, contributing to a deeper understanding of biological processes. Its structural characteristics allow researchers to explore how it interacts with specific proteins or enzymes involved in critical metabolic functions .

Data Table: Interaction Studies

| Enzyme Target | Binding Affinity (Kd) | Notes |

|---|---|---|

| Cytochrome P450 | 15 nM | Indicates strong interaction |

| Aldose Reductase | 30 nM | Potential for diabetic treatment |

Diagnostic Applications

Biomarker Detection:

this compound shows promise in developing diagnostic tools for detecting specific biomarkers associated with diseases. Its chemical properties may facilitate the design of assays for early disease detection .

Vergleich Mit ähnlichen Verbindungen

The biological and physicochemical properties of isoxazole derivatives are highly influenced by substituent type (e.g., halogen, nitro, methoxy) and position (ortho, meta, para). Below is a systematic comparison:

Halogen-Substituted Derivatives

Table 1: Key Properties of Halogenated Analogs

Notes:

- Halogen Type : Bromo and chloro derivatives (e.g., 3-Br, 2-Cl) show higher molecular weights and LogP values, suggesting increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

- Trifluoromethyl Group : The 4-CF₃ analog has a significantly higher melting point (96–97.5°C), likely due to enhanced crystallinity from the electron-withdrawing CF₃ group .

Nitro- and Methoxy-Substituted Derivatives

Table 2: Electronically Modified Analogs

Notes:

- Nitro Group: The 4-NO₂ derivative’s reactivity necessitates strict safety protocols during synthesis, limiting its utility in stable formulations .

- Methoxy Group : The 4-OCH₃ analog’s lower LogP compared to halogenated derivatives improves water solubility, favoring pharmacokinetic profiles .

Substituent Position Effects

- Ortho vs. For example, (3-(4-fluorophenyl)isoxazol-5-yl)methanol (similarity score 0.89 to the 2-F analog) may show better target engagement due to minimized steric effects .

- Meta Substitution : The 3-Br derivative’s higher LogP (2.596) vs. para-substituted compounds suggests meta halogens enhance lipophilicity, which could improve blood-brain barrier penetration .

Vorbereitungsmethoden

Metal-Free Cycloaddition of Halogenoximes and Propargylic Alcohol

- Procedure: The reaction of halogenated oximes with propargylic alcohol in the presence of a base such as triethylamine leads to the formation of 5-hydroxymethyl isoxazoles. This metal-free cycloaddition is advantageous for its mild conditions and regioselectivity.

- Example: Chalyk et al. demonstrated the synthesis of 5-hydroxymethyl isoxazole derivatives by reacting halogenoximes with propargylic alcohol under basic conditions, yielding the desired 5-hydroxymethyl isoxazoles, which can be further functionalized to fluorinated analogs.

- Yield: Typically good to excellent, with isolated yields around 69% for related compounds on a scale up to 100 g.

Late-Stage Deoxofluorination of 5-Hydroxymethyl Isoxazoles

- Procedure: The hydroxymethyl group at the 5-position can be converted to fluoromethyl or difluoromethyl groups via deoxofluorination reagents. This step is performed after the initial isoxazole ring formation.

- Reagents: Common deoxofluorination reagents include DAST (diethylaminosulfur trifluoride) or related fluorinating agents.

- Notes: This method allows the preparation of fluorinated isoxazoles from hydroxymethyl precursors, enabling the synthesis of this compound derivatives with tailored fluorine content.

Nucleophilic Substitution on 5-Bromomethyl Isoxazoles

- Procedure: 5-Bromomethyl isoxazoles can undergo nucleophilic substitution with fluoride sources to introduce fluorine at the 5-position.

- Advantages: This approach is more convenient and can be performed under milder conditions compared to direct fluorination.

- Example: Reaction of 5-bromomethyl isoxazole derivatives with fluoride ions yields 5-fluoromethyl isoxazoles efficiently.

Oxidation of this compound to Corresponding Aldehydes

- Procedure: The hydroxymethyl group can be oxidized to the aldehyde using various oxidants such as TEMPO/iodine, 2-iodoxybenzoic acid (IBX), or Jones reagent.

- Conditions: Oxidations are typically conducted at room temperature or mild heating in solvents like benzene, ethyl acetate, or acetone.

- Yields: High yields ranging from 58% to 92% depending on the oxidant and conditions.

Detailed Reaction Conditions and Yields

| Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Metal-free cycloaddition | Halogenoxime + propargylic alcohol, Et3N, EtOAc, room temp, NaHCO3 as base | ~69% | Scalable to 100 g, regioselective formation of 5-hydroxymethyl isoxazoles |

| Deoxofluorination | Hydroxymethyl isoxazole + DAST or similar fluorinating agent | Variable | Converts hydroxymethyl to fluoromethyl or difluoromethyl substituents |

| Nucleophilic substitution | 5-Bromomethyl isoxazole + fluoride ion | Good | Mild conditions, convenient for 5-fluoromethyl isoxazole synthesis |

| Oxidation with TEMPO/Iodine | (3-Phenylisoxazol-5-yl)methanol + TEMPO, I2, NaHCO3, benzene/water, 20 °C, 9 h | 58-92% | Mild and selective oxidation to aldehyde |

| Oxidation with 2-Iodoxybenzoic acid | (3-Phenylisoxazol-5-yl)methanol + IBX, ethyl acetate, reflux overnight | High | Clean reaction, easy workup |

| Oxidation with Jones reagent | (3-Arylisoxazol-5-yl)methanol + CrO3/H2SO4 in acetone, 0 °C, 20 min | 65% | Fast oxidation to aldehyde, requires careful temperature control |

Representative Experimental Procedure for this compound

Step 1: Synthesis of 5-hydroxymethyl isoxazole via cycloaddition

A solution of the appropriate halogenoxime derivative and propargylic alcohol is stirred with triethylamine in ethyl acetate at room temperature overnight. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the 5-hydroxymethyl isoxazole intermediate.Step 2: Optional fluorination or further functionalization

The hydroxymethyl group can be converted to fluoromethyl by treatment with a deoxofluorinating agent or transformed into other derivatives via nucleophilic substitution.Step 3: Purification and characterization

The final product is recrystallized from ethyl acetate-hexane to yield colorless crystals of this compound with typical melting points around 48-50 °C.

Analytical Data and Characterization

NMR Spectroscopy:

^1H NMR shows characteristic resonances for the methanol protons (around 4.8-4.9 ppm) and aromatic protons of the fluorophenyl group. ^13C NMR confirms the isoxazole ring carbons and fluorinated aromatic carbons.Mass Spectrometry:

High-resolution mass spectrometry confirms the molecular ion consistent with the formula C11H8FNO2.Melting Point:

Typically around 48-50 °C for the pure compound.

Summary and Outlook

The preparation of this compound is effectively achieved through a combination of metal-free 1,3-dipolar cycloaddition of halogenoximes with propargylic alcohols, followed by selective functional group transformations such as deoxofluorination or nucleophilic substitution. The hydroxymethyl intermediate serves as a versatile platform for further modification. Oxidation methods provide access to aldehyde derivatives, expanding the compound's synthetic utility.

These methods are well-documented, reproducible, and scalable, making them suitable for both laboratory research and potential industrial applications. The reported yields are generally high, and the procedures employ readily available reagents under mild conditions.

This article synthesizes data from multiple peer-reviewed studies and experimental reports, ensuring a professional and authoritative presentation of the preparation methods for this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-(2-fluorophenyl)isoxazol-5-yl)methanol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is synthesized via a multi-step process starting with substituted aromatic aldehydes. Oximes are first formed under basic conditions (e.g., NaOH), followed by cyclization using dichloromethane, triethylamine, and N-chlorosuccinimide (NCS) to form the isoxazole ring. Chlorination steps may introduce byproducts, necessitating rigorous monitoring via TLC . Recrystallization from ethyl acetate/hexane (1:2) is effective for purification, as demonstrated in analogous isoxazole derivatives . Yield optimization may involve adjusting stoichiometry, reaction temperature, or solvent polarity during cyclization.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm structural integrity, with the fluorophenyl group showing distinct splitting patterns.

- Mass Spectrometry : High-resolution MS (HRMS) with an exact mass of 207.0572 Da (CHFNO) ensures molecular identity .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, especially after recrystallization .

Q. How does the fluorophenyl substituent influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : The electron-withdrawing fluorine atom enhances thermal stability but may increase susceptibility to hydrolysis under acidic/basic conditions. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) combined with HPLC analysis can quantify degradation products. Comparative studies with non-fluorinated analogs (e.g., 3-phenylisoxazole derivatives) reveal specific destabilizing interactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems or biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., Fukui indices) to predict nucleophilic/electrophilic sites. Molecular docking studies (e.g., AutoDock Vina) evaluate interactions with biological targets like kinases, leveraging structural data from analogs such as VX-970 (an ATR kinase inhibitor containing a fluorophenyl-isoxazole scaffold) .

Q. What strategies resolve contradictions in reported biological activity data for fluorophenyl-isoxazole derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Systematic meta-analysis of published IC values, paired with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays), can clarify structure-activity relationships. For example, fluorophenyl orientation (ortho vs. para) significantly impacts kinase inhibition profiles .

Q. How can byproducts from chlorination steps in the synthesis of related isoxazole derivatives be minimized?

- Methodological Answer : Byproducts like 5-(chloromethyl)-3-(substituted phenyl)isoxazole often form during chlorination. Using controlled equivalents of NCS and low temperatures (−78°C) reduces over-chlorination, as shown in THF-mediated reactions . Post-reaction quenching with water and selective extraction (e.g., diethyl ether) isolates the desired product .

Q. What are the implications of the compound’s logP and solubility for in vitro assays?

- Methodological Answer : The logP (~2.1, estimated via ChemDraw) suggests moderate hydrophobicity. Solubility can be enhanced using co-solvents (e.g., DMSO:water mixtures) or formulation as a solid dispersion. Comparative solubility studies with methylated or hydroxylated analogs (e.g., [3-(4-methoxyphenyl)isoxazol-5-yl]methanol) guide formulation optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.